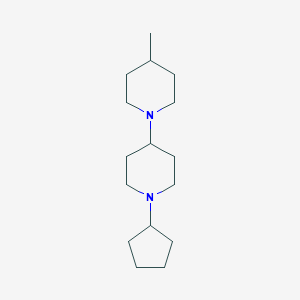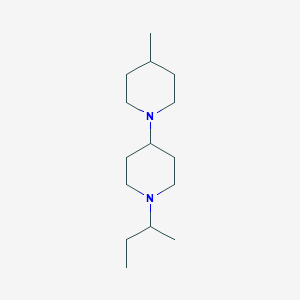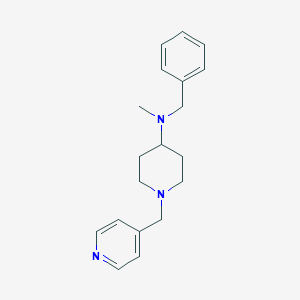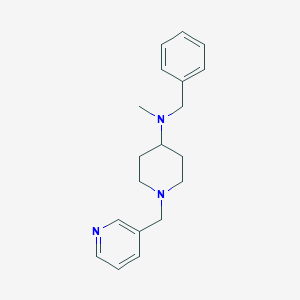![molecular formula C20H24N2O2S B247502 (2-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B247502.png)
(2-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxybenzoyl group and a methylsulfanylbenzyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via acylation of the piperazine ring using 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Methylsulfanylbenzyl Group: The final step involves the alkylation of the piperazine nitrogen with 4-(methylsulfanyl)benzyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions: (2-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial
属性
分子式 |
C20H24N2O2S |
|---|---|
分子量 |
356.5 g/mol |
IUPAC 名称 |
(2-methoxyphenyl)-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H24N2O2S/c1-24-19-6-4-3-5-18(19)20(23)22-13-11-21(12-14-22)15-16-7-9-17(25-2)10-8-16/h3-10H,11-15H2,1-2H3 |
InChI 键 |
NIISWFFWYJEHHS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC |
规范 SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
![4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B247436.png)
![2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247438.png)
![2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247441.png)
![2,6-Dimethyl-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}morpholine](/img/structure/B247442.png)
![4-[1-(2,3-Dimethoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247443.png)
![4-[1-(2-Chlorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247444.png)
![4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247446.png)
![1-[1-(3-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247447.png)
![4-Bromo-2-[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl]phenol](/img/structure/B247449.png)
